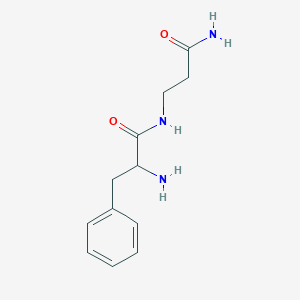

2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. According to PubChem database records, the compound is officially designated as 2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide, reflecting its structural composition and functional group arrangement. The molecular formula C₁₂H₁₇N₃O₂ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 235.28 grams per mole.

The Chemical Abstracts Service registry number 1190304-52-9 provides unambiguous identification within chemical databases. Alternative systematic names include this compound and various synonymous identifiers such as QXB30452 and AKOS005852093. The compound exhibits peptide-like characteristics, as evidenced by its International Union of Pure and Applied Chemistry condensed notation H-DL-Phe-bAla-NH₂, indicating its derivation from phenylalanine and beta-alanine units.

The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)N provides a standardized textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C12H17N3O2/c13-10(8-9-4-2-1-3-5-9)12(17)15-7-6-11(14)16/h1-5,10H,6-8,13H2,(H2,14,16)(H,15,17) offers complete structural information including connectivity and hydrogen placement. These systematic identifiers collectively establish the compound's unique chemical identity within the broader landscape of organic molecules.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide |

| Chemical Abstracts Service Number | 1190304-52-9 |

| PubChem Compound Identifier | 43553639 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| International Chemical Identifier Key | NUHUJHCYLOSVFE-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics influenced by its peptide backbone and aromatic side chain. Computational studies on related phenylalanine-containing dipeptides reveal significant conformational flexibility, particularly around the backbone dihedral angles phi and psi. The presence of the phenylalanine residue introduces specific geometric constraints due to the bulky aromatic side chain, which influences the overall molecular conformation through steric interactions.

Molecular mechanics investigations of dipeptide models containing phenylalanine derivatives demonstrate that conformational preferences are highly sensitive to side-chain torsion angles. The chi₁ and chi₂ torsion angles, which describe the orientation of the phenyl ring relative to the peptide backbone, play crucial roles in determining the accessible conformational space. These studies indicate that phenylalanine-containing peptides can adopt conformations characteristic of various secondary structures, including alpha-helical, beta-sheet, and extended conformations.

The beta-alanine component of the molecule introduces additional conformational complexity due to its extended carbon chain between the amino and carboxyl functionalities. Research on beta-peptides indicates that the longer backbone compared to alpha-amino acids results in distinct secondary structure preferences. The gauche conformation about the bond between alpha-carbon and beta-carbon is typically favored due to alkyl substituent effects, influencing the overall thermodynamic stability of the molecular structure.

Conformational energy calculations performed on model peptides reveal that the energy landscape varies significantly with backbone torsion angles. Low-energy conformations often correspond to well-defined secondary structure motifs, including gamma-turns and polyproline-type helical structures. The phenyl ring orientation, characterized by specific chi angles, particularly influences the conformational preferences and can stabilize certain backbone conformations through aromatic-backbone interactions.

| Conformational Parameter | Typical Range | Structural Significance |

|---|---|---|

| Phi Angle (degrees) | -180 to +180 | Backbone flexibility around N-C bond |

| Psi Angle (degrees) | -180 to +180 | Backbone flexibility around C-C bond |

| Chi₁ Angle (degrees) | -60, +60, +180 | Phenyl ring orientation |

| Chi₂ Angle (degrees) | +90, -90 | Phenyl ring planarity |

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves potential interconversion between amide and imidic acid forms, representing a fundamental aspect of its chemical behavior. Imidic acids, characterized by the structure RC(−OH)=NR', exist in tautomeric equilibrium with non-tertiary amides through hydrogen migration from oxygen to nitrogen atoms. This tautomerization process significantly influences the compound's chemical reactivity and biological activity profiles.

Research on imidic acid tautomerization reveals that environmental factors strongly influence the equilibrium position between tautomeric forms. Amide forms typically predominate in aqueous environments or in the presence of oxygen, while imidic acid forms may be favored in environments containing ammonia or methane. The thermodynamic stability of each tautomeric form depends on molecular structure, substitution patterns, and intermolecular interactions with surrounding molecules.

Theoretical studies on tautomerization mechanisms indicate that carboxylic acids and amine bases can extensively modulate relative tautomer stabilities and interconversion barriers. The presence of catalytic species, particularly water molecules, significantly affects the energy barriers associated with tautomeric transitions. These findings suggest that the tautomeric distribution of this compound may vary considerably depending on environmental conditions and the presence of catalytic species.

Kinetic studies on related imidic acid systems demonstrate that tautomerization rates depend strongly on substituent effects and molecular environment. The formation of hydrogen-bonded complexes with solvent molecules or other chemical species can dramatically alter both the thermodynamic preferences and kinetic barriers for tautomeric interconversion. These mechanistic insights provide important context for understanding the chemical behavior of this compound under various experimental conditions.

| Tautomeric Form | Structural Feature | Environmental Preference | Relative Stability |

|---|---|---|---|

| Amide Form | C(=O)-NH- | Aqueous/oxygen-rich | Generally favored |

| Imidic Acid Form | C(OH)=N- | Ammonia/methane-rich | Context-dependent |

| Zwitterionic Form | COO⁻/NH₃⁺ | Polar/crystalline | pH-dependent |

Crystallographic Characterization (XRD Data Interpretation)

Crystallographic analysis of peptide compounds related to this compound provides valuable insights into solid-state molecular arrangements and intermolecular interactions. Studies on N-acetyl-L-phenylalanyl-L-alaninamide reveal characteristic crystallographic features of phenylalanine-containing peptides, including specific hydrogen bonding patterns and aromatic stacking arrangements. The compound crystallizes in the P2₁ space group with molecules forming extended ribbons through intermolecular hydrogen bond networks.

The peptide backbone conformation in the crystalline state typically adopts extended conformations falling within the E region of the Ramachandran plot, with dihedral angles characteristic of antiparallel beta-sheet structures. The phenylalanine side chain orientation, defined by chi₁ and chi₂ angles of approximately -174.5° and +105.5° respectively, corresponds to the B₂ class of aromatic residue conformations commonly observed in peptide crystals. These conformational parameters reflect the energetically favorable arrangements that minimize steric clashes while maximizing stabilizing interactions.

Crystal packing analysis reveals the crucial role of hydrogen bonding in stabilizing the three-dimensional molecular arrangement. Four distinct intermolecular hydrogen bonds typically involve all available donor groups, with carbonyl oxygen atoms frequently serving as double acceptors. The hydrogen bonding network creates molecular ribbons that propagate along specific crystallographic directions, interconnected through additional hydrogen bonds between symmetry-related molecules.

Aromatic stacking interactions contribute significantly to crystal stability, with phenyl rings typically arranging parallel to specific crystallographic axes at interplanar distances of approximately 3.334 Angstroms. These pi-pi stacking interactions provide additional stabilization to the crystal lattice and influence the overall molecular packing efficiency. The combination of hydrogen bonding and aromatic stacking creates a robust three-dimensional network that determines the macroscopic properties of the crystalline material.

| Crystallographic Parameter | Typical Value | Structural Implication |

|---|---|---|

| Space Group | P2₁ | Chiral molecular arrangement |

| Interplanar Distance (Å) | 3.334 | Aromatic stacking strength |

| Hydrogen Bond Length (Å) | 2.8-3.2 | Intermolecular stability |

| Unit Cell Volume (ų) | Variable | Packing efficiency |

Properties

IUPAC Name |

2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10(8-9-4-2-1-3-5-9)12(17)15-7-6-11(14)16/h1-5,10H,6-8,13H2,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHUJHCYLOSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 2-amino-3-phenylpropanamide

One foundational step is the synthesis of 2-amino-3-phenylpropanamide, which serves as the core structure. This compound can be prepared via nucleophilic acyl substitution reactions, such as:

- Reaction of 2-amino-3-phenylpropanenitrile with benzoyl chloride, followed by hydrolysis under basic conditions to yield the amide (yield ~74%).

- Alternatively, amidation of phenylalanine methyl ester hydrochloride with ammonium hydroxide at ambient temperature for extended periods (e.g., 64 hours) produces the amide with high purity.

Industrial processes optimize these reactions in large-scale reactors, controlling temperature (0–25°C), stoichiometry (amine to acyl chloride ratio ~1:1.2), and catalyst loading (triethylamine 5–10 mol%) to maximize yield (65–85%) and purity.

Introduction of the N-(2-carbamoylethyl) Group

The N-(2-carbamoylethyl) substituent can be introduced by coupling the amino group of 2-amino-3-phenylpropanamide with a 2-carbamoylethyl derivative. This is typically achieved by:

- Reaction with 2-carbamoylethyl halides or activated esters under mild basic conditions to form the corresponding amide bond.

- Use of coupling agents such as carbodiimides (e.g., DCC) in solvents like dichloromethane, enabling efficient amide bond formation at ambient temperature.

This step requires careful control to avoid side reactions such as over-alkylation or hydrolysis.

Use of Protecting Groups and Coupling Reagents

To improve selectivity, protecting groups such as Cbz (benzyloxycarbonyl) or Boc (tert-butoxycarbonyl) are often employed on amino acid side chains or the amino group before coupling. After coupling, these protecting groups are removed under controlled conditions (acidic or catalytic hydrogenation).

Coupling reagents such as:

- Dicyclohexylcarbodiimide (DCC)

- Propanephosphonic anhydride (T3P)

are used to activate carboxyl groups and facilitate amide bond formation with high efficiency.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidation of 2-amino nitrile | Benzoyl chloride, dichloromethane, isopropanol | Ambient | Several hours | ~74 | Followed by basic hydrolysis |

| Amidation of phenylalanine ester | Ammonium hydroxide solution | Ambient | 64 hours | High | Industrial scale optimized |

| Carbamoylethyl coupling | 2-carbamoylethyl halide or ester, DCC, DCM | Ambient to 25°C | 6 hours | 60–80 | Use of protecting groups improves selectivity |

| Protection/deprotection | Cbz/Boc protection, acidic or catalytic hydrogenation | Variable | Variable | >90 | Protecting groups prevent side reactions |

Detailed Research Findings

- A patent process describes the use of propanephosphonic anhydride (T3P) in ethyl acetate to activate carboxyl groups for amide bond formation at 30–40°C with stirring, achieving high purity intermediates relevant to carbamoyl derivatives.

- The use of DCC-mediated coupling in dichloromethane at ambient temperature for 6 hours is effective for coupling protected amino acid derivatives, yielding high purity amides.

- Industrial synthesis emphasizes continuous flow reactors and optimized stoichiometry to improve yield and reduce reaction times.

- Structural characterization by NMR and mass spectrometry confirms the formation of amide bonds and the integrity of the phenyl and carbamoylethyl substituents.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic acyl substitution | 2-amino-3-phenylpropanenitrile + benzoyl chloride | Amidation | High yield, straightforward | Requires careful hydrolysis |

| Amidation of ester precursor | Phenylalanine methyl ester + NH4OH | Amidation | Mild conditions, scalable | Long reaction time |

| Carbamoylethyl coupling | 2-carbamoylethyl halide + DCC | Amide bond formation | Selective, high purity | Sensitive to moisture |

| Use of protecting groups | Cbz/Boc + DCC | Protection/Deprotection | Prevents side reactions | Additional steps required |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-carbamoylethyl)-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

The compound has been investigated for its role as a selective inhibitor of SIRT2, a member of the sirtuin family of proteins involved in regulating cellular processes such as aging and apoptosis. Inhibiting SIRT2 has shown promise in inducing apoptosis in cancer cells, particularly in models of lymphoma and other malignancies.

Case Studies:

- A study demonstrated that specific SIRT2 inhibitors derived from cambinol exhibited cytotoxic effects against various cancer cell lines, including Burkitt lymphoma. These compounds showed IC50 values in the low micromolar range, indicating their potency against cancer cells while sparing normal cells .

- Another research highlighted that SIRT2 inhibition led to increased acetylation of tubulin and promoted apoptosis through caspase activation in OCI-Ly8-LAM53 cells .

Data Table: SIRT2 Inhibitory Potency

| Compound | IC50 (µM) | Selectivity (SIRT1/SIRT3) |

|---|---|---|

| Cambinol | 0.25 | >400 |

| Compound 55 | 0.78 | >800 |

| Compound 56 | 0.59 | >300 |

Antimicrobial Activity

Overview:

Research indicates that derivatives of this compound have shown antimicrobial properties against various pathogens, including bacteria and protozoa.

Case Studies:

- In vitro studies have reported that certain analogs exhibit significant activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values ranging from 180 to 300 ng/mL for sensitive strains .

- The selectivity index was calculated for these compounds, showing a favorable safety profile compared to standard treatments like primaquine.

Data Table: Antimicrobial Activity

| Compound | Pathogen | IC50 (ng/mL) | Selectivity Index |

|---|---|---|---|

| Analog 21 | P. falciparum D6 | 180 | >132 |

| Analog 22 | P. falciparum W2 | 300 | >79 |

| Primaquine | P. falciparum D6 | 2000 | 11.9 |

Neuroprotection

Mechanism of Action:

The neuroprotective properties of this compound are attributed to its ability to inhibit SIRT2, which has been implicated in neurodegenerative diseases such as Parkinson's disease.

Case Studies:

- Studies have shown that selective SIRT2 inhibitors can protect neurons from alpha-synuclein toxicity, a hallmark of Parkinson’s disease pathology. The inhibition resulted in reduced neurodegeneration and improved cell viability in neuronal models .

Data Table: Neuroprotective Effects

| Compound | Model Organism | Effectiveness (Neuroprotection) |

|---|---|---|

| Compound X | Mouse model | Significant reduction in neurodegeneration |

| Compound Y | Cell culture | Increased cell viability by 30% |

Mechanism of Action

The mechanism by which 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide and its analogs:

Key Observations :

- The carbamoyl group in the target compound introduces hydrogen-bonding capacity, which may enhance aqueous solubility compared to chloroalkyl () or branched alkyl () analogs .

- The hydroxy-dimethylethyl substituent in ’s compound adds steric bulk and polarity, but its hydrochloride salt form increases ionic character, unlike the neutral carbamoyl group in the target .

Biological Activity

2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide, a compound with significant potential in pharmacology, has been studied for its diverse biological activities. This article reviews its biological effects, particularly focusing on its role as a selective inhibitor of Sirtuin 2 (SIRT2), a protein implicated in various diseases including cancer and neurodegenerative disorders.

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

The structure includes an amino group, a carbamoyl side chain, and a phenyl group, contributing to its biological activity.

SIRT2 Inhibition

Recent studies have highlighted the compound's inhibitory effects on SIRT2. SIRT2 is known to play a role in regulating cellular processes such as apoptosis and cell proliferation. The inhibition of SIRT2 can lead to increased acetylation of α-tubulin, promoting apoptosis in cancer cells.

Key Findings :

- Inhibition Potency : The compound demonstrated potent inhibition of SIRT2 with an IC50 value around 600 nM, showing selectivity over SIRT1 and SIRT3 by factors exceeding 300-fold .

- Cellular Effects : In vitro studies revealed that treatment with the compound resulted in a dose-dependent increase in tubulin acetylation, confirming its role as an effective SIRT2 inhibitor .

Cytotoxicity and Anticancer Activity

The compound has exhibited cytotoxic effects against various cancer cell lines. Notably, it was found to induce apoptosis through caspase-mediated pathways, as evidenced by the cleavage of poly-ADP-ribose polymerase (PARP) in treated cells .

Case Study :

- Cell Line : NCI-H460 (non-small cell lung cancer)

- Dosage : Cells were treated with varying concentrations (0, 5, and 10 µM) for 18 hours.

- Outcome : A significant increase in PARP cleavage was observed, indicating the induction of apoptotic pathways .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds.

| Compound Name | SIRT2 Inhibition (IC50) | Apoptosis Induction | Selectivity over SIRT1/SIRT3 |

|---|---|---|---|

| This compound | ~600 nM | Yes | >300-fold |

| Cambinol | ~505 nM | Yes | >50-fold |

| Other SIRT2 inhibitors | Varies | Yes/No | Varies |

Safety Profile

Safety assessments indicate that this compound may cause skin irritation and eye damage upon contact . Therefore, handling precautions should be observed during laboratory use.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling | DCC, HOBt | DMF | 75–85 | >95 | |

| Direct Amination | NH₃, Pd/C | THF | 60–70 | 90 |

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameters | Application |

|---|---|---|

| ¹H NMR | Integration of NH₂ (δ 5.5–6.0 ppm) | Confirm amide formation |

| HRMS | Mass error < 5 ppm | Verify molecular formula |

| HPLC | Retention time ±0.1 min | Assess purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.